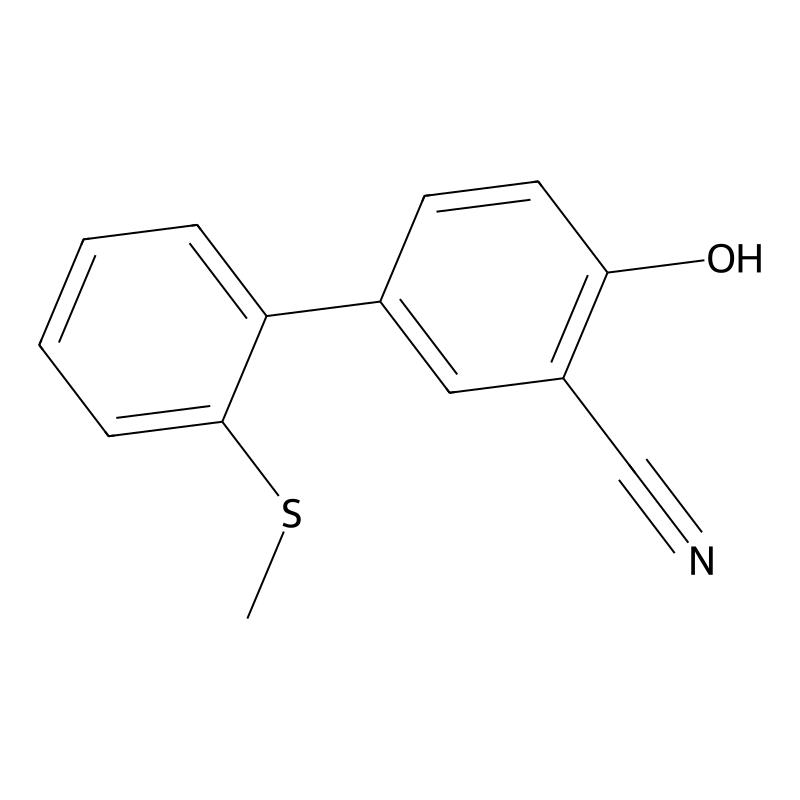

2-Cyano-4-(2-methylthiophenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyano-4-(2-methylthiophenyl)phenol is an organic compound characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring that is further substituted with a 2-methylthiophenyl group. This compound features a complex structure that integrates both electron-withdrawing and electron-donating functionalities, which can significantly influence its chemical behavior and reactivity. The molecular formula for 2-Cyano-4-(2-methylthiophenyl)phenol is CHN\O\S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical behavior of 2-Cyano-4-(2-methylthiophenyl)phenol can be understood through several key reactions:

- Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The cyano group can be reduced to form amines using reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

- Electrophilic Substitution: The aromatic system can participate in electrophilic substitution reactions, where electrophiles such as bromine or nitronium ions can be introduced in the presence of Lewis acids.

Research into the biological activity of 2-Cyano-4-(2-methylthiophenyl)phenol has indicated potential applications in medicinal chemistry. Compounds featuring cyano and phenolic groups often exhibit significant biological properties, including anti-inflammatory and antioxidant activities. The specific interactions of this compound with biological targets are still under investigation, but its structural components suggest possible enzyme inhibition and modulation of biochemical pathways .

The synthesis of 2-Cyano-4-(2-methylthiophenyl)phenol typically involves several synthetic routes:

- Formation of the Cyano Group: This is achieved through nucleophilic substitution reactions using cyanating agents like potassium cyanide.

- Electrophilic Aromatic Substitution: The introduction of the phenolic group is performed by reacting phenol with suitable electrophiles.

- Cross-Coupling Reactions: The 2-methylthiophenyl group can be introduced via cross-coupling methods such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst .

2-Cyano-4-(2-methylthiophenyl)phenol has various applications across different fields:

- Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for potential use in drug formulation due to its unique functional groups that may interact favorably with biological systems.

- Industrial Uses: Employed in the production of dyes, agrochemicals, and electronic materials due to its chemical stability and reactivity .

Studies on the interaction of 2-Cyano-4-(2-methylthiophenyl)phenol with various molecular targets are critical for understanding its biological potential. The compound's ability to interact with enzymes and proteins through its phenolic and cyano groups may lead to insights into its mechanism of action in biological systems. This includes redox reactions and nucleophilic addition processes that could affect metabolic pathways .

Several compounds share structural similarities with 2-Cyano-4-(2-methylthiophenyl)phenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyano-4-(3-methylthiophenyl)phenol | Similar cyano and phenolic groups | Different position of methylthiophenyl group |

| 2-Cyano-4-(4-methylthiophenyl)phenol | Similar core structure | Variance in methylthiophenyl positioning |

| 4-Cyanophenol | Contains a cyano group attached to phenol | Lacks additional thiophenyl substituents |

| 3-Cyano-4-hydroxyphenyl | Hydroxyl group in para position | Different functional positioning |

Uniqueness

The uniqueness of 2-Cyano-4-(2-methylthiophenyl)phenol lies in the specific arrangement of its functional groups, which significantly influences its reactivity and interaction patterns with other molecules. This characteristic makes it particularly valuable for targeted applications in both synthetic chemistry and pharmaceutical research .